![molecular formula C10H17N3O B14728962 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide CAS No. 13366-87-5](/img/structure/B14728962.png)
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bicyclo[421]nonan-2-ylidene)hydrazine-1-carboxamide is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
The synthesis of 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide involves multiple steps. One common synthetic route includes the formation of the bicyclo[4.2.1]nonane core through a Diels-Alder reaction, followed by functional group modifications to introduce the hydrazine and carboxamide moieties . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Wissenschaftliche Forschungsanwendungen
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide can be compared with other bicyclic compounds such as:
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms and functional groups.
Bicyclo[4.2.1]nona-2,4,7-trienes: These compounds have a similar core structure but contain additional double bonds, leading to different chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Eigenschaften
CAS-Nummer |
13366-87-5 |
|---|---|
Molekularformel |
C10H17N3O |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2-bicyclo[4.2.1]nonanylideneamino)urea |
InChI |
InChI=1S/C10H17N3O/c11-10(14)13-12-9-3-1-2-7-4-5-8(9)6-7/h7-8H,1-6H2,(H3,11,13,14) |
InChI-Schlüssel |
PKHHTFYUZGUACS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C2)C(=NNC(=O)N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



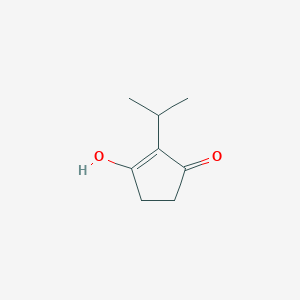
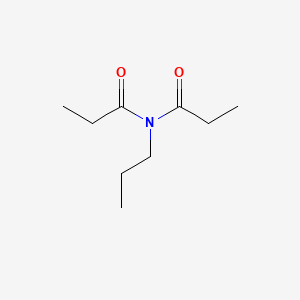
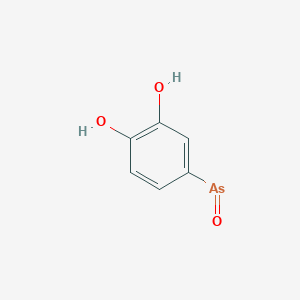


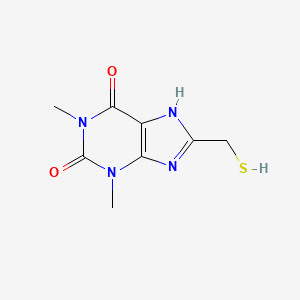
![1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B14728933.png)
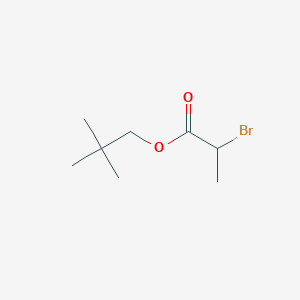
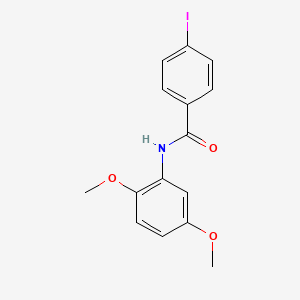
![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
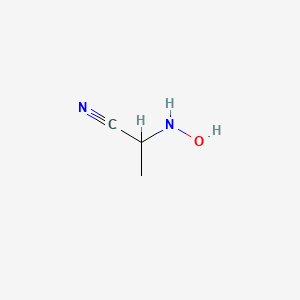
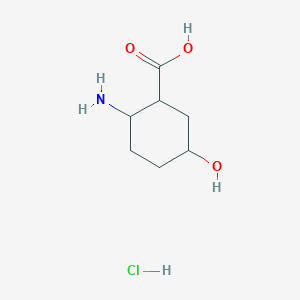
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
